

5-Bromo-3-methylpyridin-2-amine CAS number 3430-21-5 properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-3-methylpyridin-2-amine

Cat. No.: B022881

[Get Quote](#)

An In-depth Technical Guide to **5-Bromo-3-methylpyridin-2-amine** (CAS: 3430-21-5)

This guide provides a comprehensive overview of **5-Bromo-3-methylpyridin-2-amine**, a pivotal chemical intermediate in various fields. It is intended for researchers, scientists, and professionals in drug development and material science, offering detailed information on its properties, synthesis, and applications.

Core Properties and Characteristics

5-Bromo-3-methylpyridin-2-amine, also known as 2-Amino-5-bromo-3-picoline, is a halogenated pyridine derivative.^[1] Its structure, featuring a pyridine ring with amino, bromo, and methyl functional groups, makes it a versatile building block in organic synthesis.^{[2][3]}

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, compiled from various chemical data sources.

Property	Value	Source(s)
CAS Number	3430-21-5	[4] [5]
Molecular Formula	C ₆ H ₇ BrN ₂	[4] [6] [5]
Molecular Weight	187.04 g/mol	[4] [6] [5]
Appearance	Yellow to brown crystalline powder	[1] [4] [6]
Melting Point	88-95 °C	
Boiling Point	250 °C @ 760 mmHg	[1] [6]
Density	1.567 - 1.593 g/cm ³ (estimate)	[1] [6]
Flash Point	105 °C	[1] [6]
Solubility	Soluble in Chloroform, Methanol	[6] [7]
pKa	4.96 ± 0.49 (Predicted)	[6]
Vapor Pressure	0.0222 mmHg @ 25°C	[6]

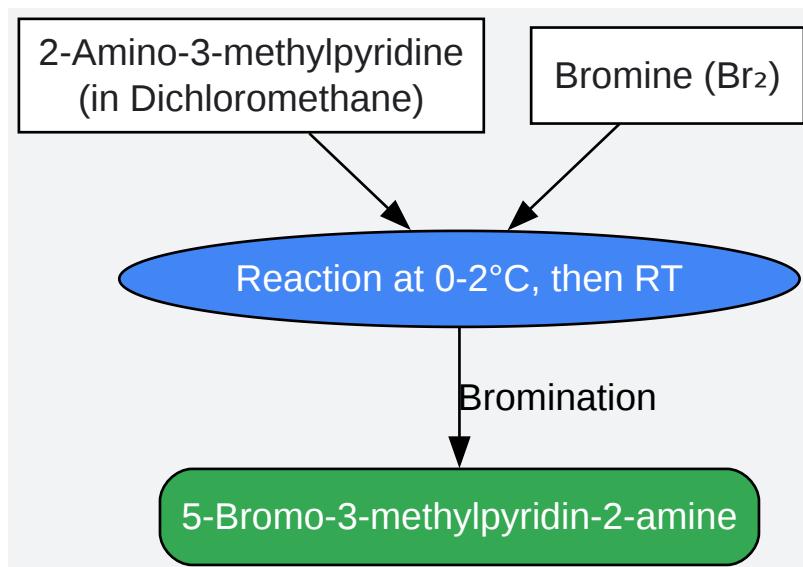
Spectral Data

Spectroscopic data is crucial for the identification and characterization of the compound.

Available data includes:

- ¹H NMR: Spectra are available for structural confirmation.[\[8\]](#)
- IR Spectra: ATR-IR and Transmission IR spectra have been recorded.[\[8\]](#)[\[9\]](#)
- Mass Spectrometry: Electron ionization mass spectra are available, providing fragmentation patterns.[\[5\]](#)[\[10\]](#)
- Raman Spectra: Raman spectral data has also been collected.[\[8\]](#)

Synthesis and Reactivity


5-Bromo-3-methylpyridin-2-amine is primarily synthesized through the bromination of its precursor and serves as a key reactant in various coupling reactions.

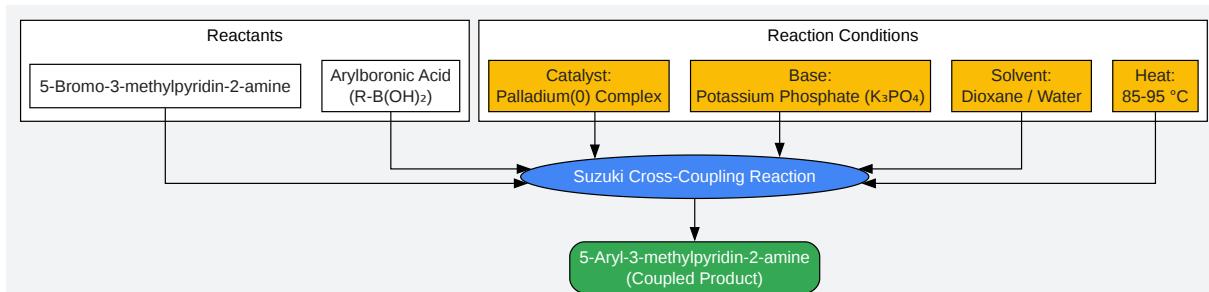
Experimental Protocol: Synthesis via Bromination

The compound can be prepared from 2-amino-3-methylpyridine through electrophilic bromination.[\[11\]](#)

Methodology:

- Dissolve 2-amino-3-methylpyridine (1.0 equivalent) in anhydrous dichloromethane in a reaction vessel.
- Cool the solution to 0-2 °C using an ice bath while stirring.
- Slowly add Bromine (1.0 equivalent) dropwise to the solution over a period of 1 hour, maintaining the low temperature.
- After the addition is complete, remove the cooling bath and allow the resulting yellow suspension to stir at room temperature for approximately 3.5 to 4 hours.[\[11\]](#)
- Following the reaction, the product can be isolated using standard workup procedures, which typically involve neutralization and extraction.

[Click to download full resolution via product page](#)


Caption: General workflow for the synthesis of **5-Bromo-3-methylpyridin-2-amine**.

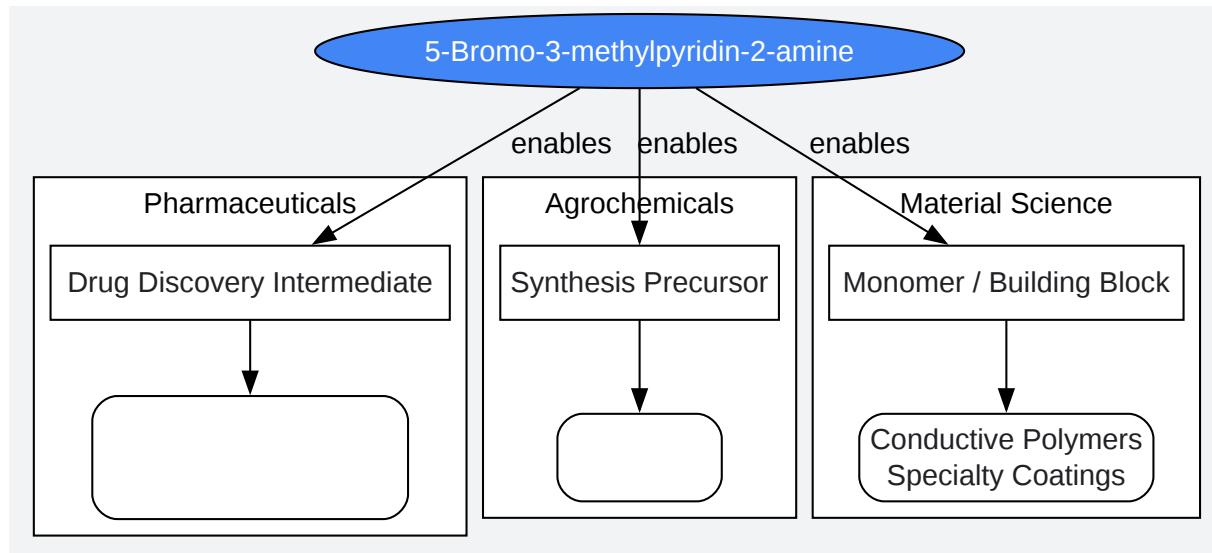
Key Reactions: Suzuki Cross-Coupling

This compound is a valuable substrate for palladium-catalyzed Suzuki cross-coupling reactions, enabling the synthesis of a wide range of novel pyridine derivatives by forming new carbon-carbon bonds.[\[12\]](#)

Experimental Protocol:

- In a Schlenk flask under a nitrogen atmosphere, mix **5-Bromo-3-methylpyridin-2-amine** (1.0 equivalent), tetrakis(triphenylphosphine)palladium(0) (5 mol %), and 1,4-dioxane.
- Stir the reaction mixture at room temperature for 30 minutes.
- Add the desired arylboronic acid (1.1-1.2 equivalents), potassium phosphate (K_3PO_4) as a base, and water.
- Heat the mixture to 85–95 °C and stir for over 15 hours.[\[12\]](#)
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture, filter it, and dilute with ethyl acetate for product extraction and purification.[\[12\]](#)

[Click to download full resolution via product page](#)


Caption: Workflow of the Suzuki cross-coupling reaction using the title compound.

Applications in Research and Development

The unique chemical structure of **5-Bromo-3-methylpyridin-2-amine** makes it a valuable intermediate in several high-value sectors.[1][3]

- **Pharmaceutical Development:** It is a key building block in the synthesis of complex molecules for drug discovery.[2] Its derivatives are investigated for various therapeutic properties, including antimicrobial and anti-inflammatory activities.[2][13] The compound is particularly noted for its use in developing treatments for neurological disorders.[2]
- **Agrochemical Chemistry:** In the agrochemical industry, it serves as a precursor for synthesizing potent herbicides and pesticides, contributing to crop protection and improved agricultural yields.[2]
- **Material Science:** There is growing interest in using this compound for creating advanced materials, such as conductive polymers and specialized coatings for electronic devices.[2]
- **Biological Activity of Derivatives:** Studies have shown that pyridine derivatives synthesized from this compound exhibit a range of biological activities. These include anti-thrombolytic

(clot-lysis) properties, biofilm inhibition, and antibacterial effects, with one derivative showing high potency against *Escherichia coli*.[\[12\]](#)[\[14\]](#)

[Click to download full resolution via product page](#)

Caption: Key application areas for **5-Bromo-3-methylpyridin-2-amine**.

Safety and Handling

According to safety data, **5-Bromo-3-methylpyridin-2-amine** is classified as a warning-level substance. It is known to cause skin and eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask, should be used when handling this solid compound. It should be stored in a dark, inert atmosphere at room temperature.[\[6\]](#)[\[7\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. labproinc.com [labproinc.com]
- 5. 2-Amino-5-bromo-3-methylpyridine | C6H7BrN2 | CID 137934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cas 3430-21-5,2-Amino-5-bromo-3-methylpyridine | lookchem [lookchem.com]
- 7. 3430-21-5 CAS MSDS (2-Amino-5-bromo-3-methylpyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. 2-Amino-5-bromo-3-methylpyridine [webbook.nist.gov]
- 11. 2-Amino-5-bromo-3-methylpyridine | 3430-21-5 [chemicalbook.com]
- 12. mdpi.com [mdpi.com]
- 13. chemimpex.com [chemimpex.com]
- 14. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-Bromo-3-methylpyridin-2-amine CAS number 3430-21-5 properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b022881#5-bromo-3-methylpyridin-2-amine-cas-number-3430-21-5-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com